1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexa-1,4-diene, where two methoxy groups are attached at the 1 and 5 positions, and a pentyl group is attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene typically involves the alkylation of 1,5-dimethoxycyclohexa-1,4-diene with a suitable pentyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the pentyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethoxycyclohexa-1,4-diene: Lacks the pentyl group, making it less hydrophobic.
1,3-Dimethoxybenzene: A simpler aromatic compound with methoxy groups at the 1 and 3 positions.
Cyclohexa-1,4-diene: The parent compound without any substituents.
Uniqueness
1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene is unique due to the presence of both methoxy and pentyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
63171-67-5 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,5-dimethoxy-3-pentylcyclohexa-1,4-diene |
InChI |
InChI=1S/C13H22O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-9,11H,4-7,10H2,1-3H3 |
InChI Key |
CWDVOHMHTQOHSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C=C(CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.